4,4,4-Trifluoro-2-hydroxybutanoic acid 4,4,4-Trifluoro-2-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 879090-39-8
VCID: VC4332104
InChI: InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10)
SMILES: C(C(C(=O)O)O)C(F)(F)F
Molecular Formula: C4H5F3O3
Molecular Weight: 158.076

4,4,4-Trifluoro-2-hydroxybutanoic acid

CAS No.: 879090-39-8

Cat. No.: VC4332104

Molecular Formula: C4H5F3O3

Molecular Weight: 158.076

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-hydroxybutanoic acid - 879090-39-8

Specification

CAS No. 879090-39-8
Molecular Formula C4H5F3O3
Molecular Weight 158.076
IUPAC Name 4,4,4-trifluoro-2-hydroxybutanoic acid
Standard InChI InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10)
Standard InChI Key FGKVOERQNLHPOO-UHFFFAOYSA-N
SMILES C(C(C(=O)O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

4,4,4-Trifluoro-2-hydroxybutanoic acid is defined by its IUPAC name, 4,4,4-trifluoro-2-hydroxybutanoic acid, and is represented by the SMILES notation O=C(O)C(O)CC(F)(F)F . The compound’s structure features a carboxylic acid group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 4 of the butanoic acid chain (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems.

Table 1: Physicochemical Properties of 4,4,4-Trifluoro-2-hydroxybutanoic Acid

PropertyValueSource
Molecular FormulaC4H5F3O3\text{C}_4\text{H}_5\text{F}_3\text{O}_3
Molecular Weight158.08 g/mol
CAS Number879090-39-8
Purity95.00%
Melting PointNot reported
Boiling PointNot reported
DensityN/A
Estimated pKa~1.5–2.5 (carboxylic acid)
LogP (Lipophilicity)~0.3–0.5

The acidity of the carboxylic acid group (pKa ~1.5–2.5) is slightly enhanced compared to non-fluorinated analogs due to the electron-withdrawing effect of the -CF₃ group, which stabilizes the deprotonated form. The hydroxyl group at position 2 introduces chirality, making enantioselective synthesis a critical consideration for applications requiring optical purity .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4,4,4-trifluoro-2-hydroxybutanoic acid typically involves trifluoromethylation of precursor molecules. One plausible route begins with the reaction of 2-hydroxybut-3-enoic acid with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions. The hydroxyl group at position 2 may necessitate protective group strategies to prevent undesired side reactions during trifluoromethylation.

An alternative method involves the oxidation of 4,4,4-trifluoro-2-hydroxybutanal using a strong oxidizing agent like Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) to yield the carboxylic acid. This approach requires careful control of reaction conditions to avoid over-oxidation or degradation of the sensitive trifluoromethyl group.

Industrial Production Challenges

Applications in Pharmaceutical and Biochemical Research

Role as a Synthetic Intermediate

Fluorinated compounds like 4,4,4-trifluoro-2-hydroxybutanoic acid are prized in drug discovery for their ability to modulate pharmacokinetic properties. The -CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, thereby prolonging drug half-life. For example, this compound could serve as a building block for protease inhibitors or kinase antagonists, where the trifluoromethyl group improves target binding through hydrophobic interactions.

Biochemical Assays and Enzyme Studies

In biochemical research, the compound’s hydroxyl and carboxylic acid groups make it a candidate for studying enzyme-substrate interactions. For instance, it may act as a mimic for natural substrates in assays targeting hydroxyacid dehydrogenases or carboxylases. Its fluorinated structure also allows for tracking via 19F^{19}\text{F}-NMR spectroscopy, enabling real-time monitoring of enzymatic conversions.

PrecautionGuideline
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationUse in a fume hood
StorageCool, dry place away from oxidizers
DisposalFollow local regulations for fluorinated waste

Future Research Directions

Enantioselective Synthesis

Current synthesis methods yield racemic mixtures, limiting applications requiring enantiopure compounds. Future work could adapt chiral resolution techniques, such as diastereomeric salt formation with enantiopure amines (e.g., 1-phenylethylamine) , to isolate (R)- and (S)-enantiomers. This approach, successfully applied to the 3-hydroxy analog , may require optimization for the 2-hydroxy derivative’s steric and electronic profile.

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